molecular formula C9H10N4S B11092067 4-Amino-2-benzyl-2,4-dihydro-[1,2,4]triazole-3-thione

4-Amino-2-benzyl-2,4-dihydro-[1,2,4]triazole-3-thione

Cat. No.: B11092067
M. Wt: 206.27 g/mol
InChI Key: JYXKSLQGTFWYIY-UHFFFAOYSA-N
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Description

4-Amino-1-benzyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-benzyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with thiocarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazoles. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-benzyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-amino-1-benzyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar structure but without the benzyl and thione groups.

    Benzyltriazole: Similar to 4-amino-1-benzyl-4,5-dihydro-1H-1,2,4-triazole-5-thione but lacks the amino and thione groups.

    Thiocarbohydrazide: A precursor used in the synthesis of the compound, containing similar functional groups.

Uniqueness

4-Amino-1-benzyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to the presence of both the benzyl and thione groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

4-amino-2-benzyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C9H10N4S/c10-12-7-11-13(9(12)14)6-8-4-2-1-3-5-8/h1-5,7H,6,10H2

InChI Key

JYXKSLQGTFWYIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=S)N(C=N2)N

Origin of Product

United States

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